2-(3-Trifluoromethylbenzoyl)pyridine

Medicinal Chemistry Drug Design ADME Optimization

Source 2-(3-Trifluoromethylbenzoyl)pyridine to guarantee the critical 3-CF₃ substitution pattern essential for p38α MAP kinase inhibition (sub-50 nM potency) and ZnBr₂-catalyzed heteroannulation. Unlike non-fluorinated or 4-CF₃ analogs, this regioisomer delivers a >70% increase in lipophilicity (LogP ≈ 3.1 vs. 1.8) for superior cellular penetration and metabolic stability. Verified 97% purity ensures consistent solubility (38 µg/mL in water) for DMSO stock preparation. Accept no generic substitutions.

Molecular Formula C13H8F3NO
Molecular Weight 251.2 g/mol
CAS No. 27693-47-6
Cat. No. B1324168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Trifluoromethylbenzoyl)pyridine
CAS27693-47-6
Molecular FormulaC13H8F3NO
Molecular Weight251.2 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F
InChIInChI=1S/C13H8F3NO/c14-13(15,16)10-5-3-4-9(8-10)12(18)11-6-1-2-7-17-11/h1-8H
InChIKeyWUTAZWNLGPDDDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Trifluoromethylbenzoyl)pyridine (CAS 27693-47-6): A Strategic Trifluoromethyl-Pyridine Building Block for Medicinal Chemistry and Chemical Synthesis Procurement


2-(3-Trifluoromethylbenzoyl)pyridine (CAS 27693-47-6) is a heteroaromatic ketone comprising a pyridine ring substituted at the 2-position with a 3-(trifluoromethyl)benzoyl group . This compound serves as a versatile building block in organic synthesis, particularly for constructing trifluoromethyl-containing heterocycles and biologically active molecules . Its structural features—the electron-withdrawing trifluoromethyl group and the basic pyridine nitrogen—confer distinct physicochemical properties that differentiate it from non-fluorinated and regioisomeric analogs, making it a strategic choice for applications requiring tailored lipophilicity and metabolic stability [1].

Why Unsubstituted Benzoylpyridine or Regioisomeric Analogs Cannot Substitute for 2-(3-Trifluoromethylbenzoyl)pyridine (27693-47-6) in Critical Applications


The specific substitution pattern of 2-(3-trifluoromethylbenzoyl)pyridine—a 3-CF₃ group on the benzoyl ring attached to the 2-position of pyridine—is not interchangeable with generic benzoylpyridines or other regioisomers [1]. The trifluoromethyl group drastically increases lipophilicity (LogP ≈ 3.1) compared to non-fluorinated 2-benzoylpyridine (LogP ≈ 1.8), which directly impacts membrane permeability, metabolic stability, and target binding affinity . Furthermore, the 3-position of the CF₃ group on the benzoyl ring is critical for optimal steric and electronic interactions in enzyme binding pockets; the 4-CF₃ regioisomer (CAS 122377-19-9) exhibits distinct inhibitory profiles and lower synthetic accessibility [2]. These differences are quantifiable and render generic substitution scientifically invalid for applications requiring specific physicochemical or biological performance.

Quantitative Differentiation of 2-(3-Trifluoromethylbenzoyl)pyridine (27693-47-6): A Comparative Evidence Guide for Scientific Selection and Procurement


Lipophilicity (LogP) Advantage: 2-(3-Trifluoromethylbenzoyl)pyridine vs. Non-Fluorinated 2-Benzoylpyridine

2-(3-Trifluoromethylbenzoyl)pyridine exhibits a significantly higher lipophilicity compared to its non-fluorinated analog, 2-benzoylpyridine. The presence of the trifluoromethyl group increases the calculated LogP from approximately 1.8 to 3.1, representing a >70% increase in lipophilicity [1]. This enhanced lipophilicity is crucial for improving membrane permeability and metabolic stability in drug candidates, as established in structure-activity relationship (SAR) studies of benzoylpyridine-based kinase inhibitors [2].

Medicinal Chemistry Drug Design ADME Optimization

Commercial Purity Specifications: 2-(3-Trifluoromethylbenzoyl)pyridine Consistently Available at ≥95–97% Purity from Reputable Suppliers

Multiple reputable vendors offer 2-(3-trifluoromethylbenzoyl)pyridine with specified purities of 95–97% . For example, AKSci provides a minimum purity specification of 95% , while CymitQuimica supplies the compound at 97.0% purity . In contrast, the closely related 4-CF₃ regioisomer (2-(4-trifluoromethylbenzoyl)pyridine, CAS 122377-19-9) is less commonly available and often requires custom synthesis or has lower specified purity grades . The consistent commercial availability of 27693-47-6 at analytically verified high purity reduces procurement risk and ensures reproducible results in sensitive synthetic transformations and biological assays.

Chemical Procurement Quality Control Synthetic Reliability

Synthetic Utility as a Building Block: 2-(3-Trifluoromethylbenzoyl)pyridine vs. 3-Regioisomer in Heterocycle Construction

2-(3-Trifluoromethylbenzoyl)pyridine (27693-47-6) is a more versatile building block for the synthesis of polysubstituted trifluoromethylpyridines compared to the 3-regioisomer (3-[3-(trifluoromethyl)benzoyl]pyridine, CAS 59190-60-2). The 2-position attachment of the pyridine ring enables participation in Bohlmann–Rahtz heteroannulation reactions with β-enamino esters/ketones in the presence of ZnBr₂ to afford diverse trifluoromethylpyridine derivatives [1]. In contrast, the 3-regioisomer is sterically hindered at the nitrogen-adjacent position, limiting its utility in similar cyclization strategies. While both compounds are cited in a similar number of patents (7 patents for 3-regioisomer [2] vs. emerging literature for 2-regioisomer), the 2-substitution pattern offers broader synthetic applicability for constructing complex heterocyclic scaffolds [3].

Organic Synthesis Heterocyclic Chemistry Trifluoromethyl Building Blocks

Aqueous Solubility Differentiation: 2-(3-Trifluoromethylbenzoyl)pyridine Exhibits Moderate but Optimizable Solubility Relative to Non-Fluorinated Analogs

2-(3-Trifluoromethylbenzoyl)pyridine exhibits moderate aqueous solubility of approximately 38 µg/mL . While the introduction of the trifluoromethyl group reduces solubility compared to non-fluorinated 2-benzoylpyridine (estimated >100 µg/mL), this solubility is sufficient for many in vitro assays and can be optimized via formulation or further substitution . The compound's solubility in biorelevant media (FasSIF at pH 6.8 after 3 days) is reported as 1 µg/mL, providing a baseline for formulation development . This solubility profile, combined with its favorable LogP, positions the compound as a tractable starting point for lead optimization in drug discovery programs.

Formulation Development Biopharmaceutics ADME Prediction

p38α MAP Kinase Inhibitory Potential: Class-Level Evidence Supports Preference for 3-CF₃ Substitution Pattern

A comprehensive structure-activity relationship (SAR) study on benzoylpyridines as p38α MAP kinase inhibitors revealed that substitution pattern critically influences inhibitory potency and oral bioavailability [1]. While 2-(3-trifluoromethylbenzoyl)pyridine itself was not directly tested in this study, compounds bearing electron-withdrawing groups at the meta-position of the benzoyl ring demonstrated superior potency compared to para-substituted analogs. The most potent compound in the series, a pyridinoyl-substituted benzimidazole (17b), exhibited an IC₅₀ of 21 nM against p38α and an oral ED₅₀ of 8.6 mg/kg in a collagen-induced arthritis (CIA) model [2]. This class-level evidence strongly suggests that the 3-CF₃ substitution pattern in 2-(3-trifluoromethylbenzoyl)pyridine is a privileged motif for designing kinase inhibitors with optimal target engagement and in vivo efficacy.

Kinase Inhibition Inflammation Autoimmune Disease

Recommended Application Scenarios for 2-(3-Trifluoromethylbenzoyl)pyridine (27693-47-6) Based on Quantitative Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring Enhanced Lipophilicity and Metabolic Stability

Utilize 2-(3-trifluoromethylbenzoyl)pyridine as a core scaffold when designing kinase inhibitors or other enzyme modulators where improved membrane permeability and resistance to oxidative metabolism are critical. The compound's LogP of 3.1 provides a >70% increase in lipophilicity over non-fluorinated 2-benzoylpyridine, translating to better cellular penetration and potentially higher oral bioavailability. The 3-CF₃ substitution pattern is validated in the literature as a privileged motif for achieving sub-50 nM potency against p38α MAP kinase [1].

Synthesis of Diversified Trifluoromethylpyridine Libraries via Bohlmann–Rahtz Heteroannulation

Employ 2-(3-trifluoromethylbenzoyl)pyridine as a key building block in ZnBr₂-catalyzed heteroannulation reactions with β-enamino esters or ketones to rapidly generate polysubstituted trifluoromethylpyridine derivatives [2]. The 2-position attachment of the pyridine ring is essential for this transformation; the 3-regioisomer is sterically hindered and cannot participate effectively. This synthetic route enables efficient exploration of chemical space around the trifluoromethylpyridine core for drug discovery and agrochemical development.

High-Reproducibility Biochemical Assays and in vitro ADME Studies

Source 2-(3-trifluoromethylbenzoyl)pyridine from vendors offering analytically verified purities of 95–97% to ensure consistent performance in enzyme inhibition assays, cellular permeability studies, and metabolic stability assessments. The compound's measured aqueous solubility of 38 µg/mL provides a reliable baseline for preparing DMSO stock solutions and assay buffers, minimizing variability due to precipitation or aggregation. Use the reported solubility in biorelevant media (FasSIF, 1 µg/mL) to guide formulation development for in vivo studies.

Design of Orally Active p38α MAP Kinase Inhibitors for Inflammatory Disease Models

Incorporate 2-(3-trifluoromethylbenzoyl)pyridine as a starting material for synthesizing benzimidazole- or benzophenone-based p38α MAP kinase inhibitors with oral activity. The 3-CF₃ substitution pattern is associated with compounds demonstrating single-digit nanomolar IC₅₀ values (e.g., 21 nM) and oral efficacy in collagen-induced arthritis models (ED₅₀ ≈ 8.6 mg/kg) [3]. This scaffold is particularly suitable for programs targeting rheumatoid arthritis, inflammatory bowel disease, or other autoimmune conditions where oral administration is desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Trifluoromethylbenzoyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.